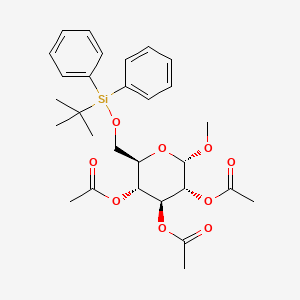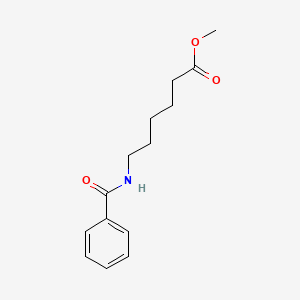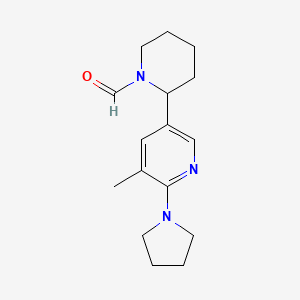
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside is a complex organic compound that has garnered significant interest in the fields of chemistry and biomedicine. This compound is a derivative of glucopyranoside, modified with acetyl and tert-butyldiphenylsilyl groups, which enhance its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucopyranoside are protected using acetyl groups through acetylation reactions.
Silylation: The 6-OH group is selectively silylated using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Methylation: The anomeric hydroxyl group is methylated using methyl iodide and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to remove the acetyl groups, reverting to the original hydroxyl groups.
Substitution: The silyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride for desilylation.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces deprotected glucopyranoside.
Substitution: Produces various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in carbohydrate metabolism.
Pathways: The compound can inhibit or activate enzymes by mimicking natural substrates or inhibitors, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside
- Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside
- Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside
Uniqueness
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside is unique due to its tert-butyldiphenylsilyl group, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and biomedical research.
Propriétés
Formule moléculaire |
C29H38O9Si |
|---|---|
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C29H38O9Si/c1-19(30)35-25-24(38-28(33-7)27(37-21(3)32)26(25)36-20(2)31)18-34-39(29(4,5)6,22-14-10-8-11-15-22)23-16-12-9-13-17-23/h8-17,24-28H,18H2,1-7H3/t24-,25-,26+,27-,28+/m1/s1 |
Clé InChI |
YEJYGCSQLCXHSL-DFLSAPQXSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
SMILES canonique |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid](/img/structure/B11826824.png)

![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((tetrahydro-2H-pyran-2-yl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11826837.png)
![1-[[(1-Oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate](/img/structure/B11826845.png)
![S-[[(2R,3R,4S,5S)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate](/img/structure/B11826851.png)
![N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide](/img/structure/B11826857.png)


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;chloride](/img/structure/B11826869.png)
![(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-9-bromo-6-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11826887.png)
![(3aR,6S,8aR)-2,6-diphenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826899.png)
